molecular formula C10H11NO B8702329 4-hydroxy-3-propylBenzonitrile

4-hydroxy-3-propylBenzonitrile

Cat. No.: B8702329
M. Wt: 161.20 g/mol
InChI Key: OEAXMDULPNWXOU-UHFFFAOYSA-N
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Description

4-hydroxy-3-propylBenzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-hydroxy-3-propylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-6,12H,2-3H2,1H3

InChI Key

OEAXMDULPNWXOU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Allyl-4-hydroxybenzonitrile (20.0 g, 126 mmol) (Example 28) was dissolved in EtOH (320 mL) under argon. Pd/C (80 mg, 10%, Fluka) was added, and the reaction mixture was stirred under a hydrogen atmosphere (1 atm) at rt for 20 h. The catalyst was filtered off, and then the reaction mixture was concentrated under reduced pressure, yielding 20.2 g (99%) of the title compound as a slightly greenish oil. 1H NMR (400 MHz, CDCl3): 0.95 (t, 3H), 1.63 (m, 2H), 2.56 (m, 2H), 6.86 (d, 1H), 7.30 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A Parr hydrogenation shaker was charged with a solution of 29.76 g (187 mmol) of the product of Step A in 100 mL of ethanol and 3.00 g of a 10% palladium on carbon catalyst was added. The flask was mounted in the hydrogenation appartus, freed of air, pressurized with hydrogen (40 psig) and shaken 80 minutes. At the end of this preiod, TLC analysis (15% ethyl acetate/hexane) indicated that the reaction was complete and the reaction mixture was filtered and evaporated. The product was dried in vacuo to afford 30.01 g (99%) of the title compound as a yellow oil.
Quantity
29.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

A mixture of 8.15 g of 2-allyl-4-cyanophenol prepared in Reference Example 1-(ii), 1.5 g of 5% palladium-carbon and 100 ml of methanol, was stirred in a hydrogen stream for 2.5 hours. The catalyst was removed by filtration, and the solvent was distilled off from the filtrate to obtain 7.30 g of the above identified compound as a colorless oily substance.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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